molecular formula C5H2Cl2IN B1394885 2,5-Dichloro-4-iodopyridine CAS No. 796851-03-1

2,5-Dichloro-4-iodopyridine

Cat. No. B1394885
M. Wt: 273.88 g/mol
InChI Key: IWCZLVRNVBSAPH-UHFFFAOYSA-N
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Patent
US08318776B2

Procedure details

Under an argon atmosphere, 3 g of 2,5-dichloropyridine was added to 40 ml of tetrahydrofuran, and 11.15 ml of lithium diisopropylamide (2M heptane/tetrahydrofuran/ethylbenzene solution) was added at −78° C. After stirring for 2 hours, 5.66 g of iodine was added, and the mixture was further stirred for 3 hours. The reaction solution was poured into an aqueous saturated sodium thiosulfate solution, and the resultant solution was extracted with tert-butyl=methyl=ether three times, washed with an aqueous saturated sodium chloride solution, dried with anhydrous magnesium sulfate, and concentrated. The residue was subjected to silica gel column chromatography to obtain 4 g of 2,5-dichloro-4-iodopyridine.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
11.15 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5.66 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][N:3]=1.C([N-]C(C)C)(C)C.[Li+].[I:17]I.S([O-])([O-])(=O)=S.[Na+].[Na+]>O1CCCC1>[Cl:1][C:2]1[CH:7]=[C:6]([I:17])[C:5]([Cl:8])=[CH:4][N:3]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)Cl
Name
Quantity
11.15 mL
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
5.66 g
Type
reactant
Smiles
II
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at −78° C
STIRRING
Type
STIRRING
Details
the mixture was further stirred for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
the resultant solution was extracted with tert-butyl=methyl=ether three times
WASH
Type
WASH
Details
washed with an aqueous saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=NC=C(C(=C1)I)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: CALCULATEDPERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.